Click Chemistry Enrichment Selectivity: DHA Alkyne vs. Native Metabolites
In a direct comparison, terminal alkyne-labeled DHA (DHAA) and EPA (EPAA) were spiked into a mixture containing seven endogenous non-alkyne metabolites. Following a click chemistry-based enrichment (CCBE) protocol, the non-alkyne metabolites were completely absent in the post-enrichment eluent, demonstrating near-absolute selectivity for the alkyne-modified lipids. This confirms that the alkyne moiety enables exclusive capture of the target lipid class from a complex background [1].
| Evidence Dimension | Selectivity in click chemistry enrichment |
|---|---|
| Target Compound Data | Terminal alkyne-labeled DHA (DHAA) was fully retained and detected post-enrichment |
| Comparator Or Baseline | Seven endogenous metabolites without terminal alkyne (dopamine, phenylalanine, cholic acid, leukotriene B3, 16-HETE, unmodified DHA, palmitic acid) |
| Quantified Difference | Comparator metabolites were absent in the post-enrichment solution (100% depletion), while DHAA was fully recovered |
| Conditions | Mixed standards subjected to CuAAC click chemistry with azide-biotin, followed by streptavidin enrichment and LC-MS analysis (Neuro2a cellular metabolome context) |
Why This Matters
This establishes DHA Alkyne as a highly specific chemical reporter that enables unambiguous tracking of DHA metabolism without interference from the endogenous lipid pool.
- [1] Wang, X., et al. (2023). Click chemistry-based enrichment strategy for tracing the cellular metabolism of polyunsaturated fatty acids. Fig. 4. In: PMC10657974. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10657974/figure/fig4/ View Source
